2,2-Difluoro-3-(pyrrolidin-1-yl)propan-1-amine dihydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,2-Difluoro-3-(pyrrolidin-1-yl)propan-1-amine dihydrochloride is a chemical compound with the molecular formula C7H14F2N22HCl It is characterized by the presence of a pyrrolidine ring and two fluorine atoms attached to the carbon chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2-Difluoro-3-(pyrrolidin-1-yl)propan-1-amine dihydrochloride typically involves the reaction of 2,2-difluoropropan-1-amine with pyrrolidine under controlled conditions. The reaction is carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product. The reaction mixture is then purified to obtain the compound in its dihydrochloride form .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions as described above. The process is optimized for higher yields and purity, and may include additional steps such as crystallization and filtration to ensure the quality of the final product .
Chemical Reactions Analysis
Types of Reactions
2,2-Difluoro-3-(pyrrolidin-1-yl)propan-1-amine dihydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of amines and other reduced products.
Substitution: The fluorine atoms can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pressures to ensure the desired outcomes .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce amines. Substitution reactions can result in a variety of substituted derivatives .
Scientific Research Applications
2,2-Difluoro-3-(pyrrolidin-1-yl)propan-1-amine dihydrochloride has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2,2-Difluoro-3-(pyrrolidin-1-yl)propan-1-amine dihydrochloride involves its interaction with specific molecular targets and pathways. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
2,2-Difluoro-3-(piperazin-1-yl)propan-1-ol dihydrochloride: Similar structure with a piperazine ring instead of pyrrolidine.
2-Amino-3-(pyrrolidin-1-yl)propan-1-ol dihydrochloride: Similar structure with an amino group instead of fluorine atoms.
Uniqueness
2,2-Difluoro-3-(pyrrolidin-1-yl)propan-1-amine dihydrochloride is unique due to the presence of both fluorine atoms and the pyrrolidine ring, which confer specific chemical properties and reactivity. This makes it a valuable compound for various research and industrial applications .
Properties
Molecular Formula |
C7H16Cl2F2N2 |
---|---|
Molecular Weight |
237.12 g/mol |
IUPAC Name |
2,2-difluoro-3-pyrrolidin-1-ylpropan-1-amine;dihydrochloride |
InChI |
InChI=1S/C7H14F2N2.2ClH/c8-7(9,5-10)6-11-3-1-2-4-11;;/h1-6,10H2;2*1H |
InChI Key |
CVKHUYOVIWSLRI-UHFFFAOYSA-N |
Canonical SMILES |
C1CCN(C1)CC(CN)(F)F.Cl.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.